(4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate
(4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate
Brand Name:
Vulcanchem
CAS No.:
4594-52-9
VCID:
VC0105141
InChI:
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
SMILES:
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Molecular Formula:
C11H16O7
Molecular Weight:
260.24 g/mol
(4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate
CAS No.: 4594-52-9
Reference Standards
VCID: VC0105141
Molecular Formula: C11H16O7
Molecular Weight: 260.24 g/mol
CAS No. | 4594-52-9 |
---|---|
Product Name | (4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate |
Molecular Formula | C11H16O7 |
Molecular Weight | 260.24 g/mol |
IUPAC Name | (3,5-diacetyloxyoxolan-2-yl)methyl acetate |
Standard InChI | InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3 |
Standard InChIKey | QAGMBTAACMQRSS-MTULOOOASA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](CC(O1)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C |
Synonyms | 2-Deoxy-D-erythro-pentofuranose 1,3,5-Triacetate; 2-Deoxy-D-erythro-pentofuranose Triacetate; 2-Deoxyribose 1,3,5-Triacetate; 2-Deoxy-D-ribose 1,3,5-Triacetate; 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose; 1,3,5-Tri-O-acetyl-2-deoxy-D-ribofura |
PubChem Compound | 283455 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume